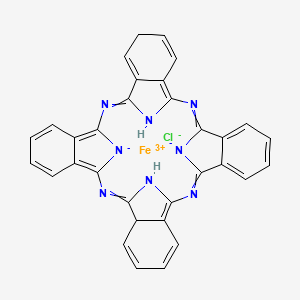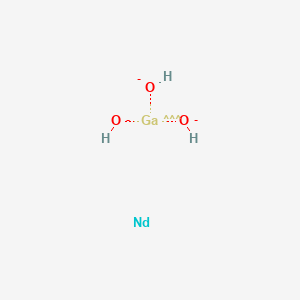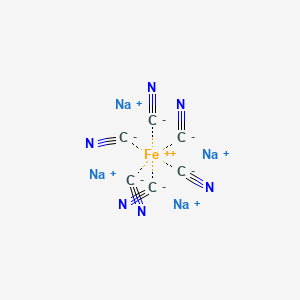
Cloruro de ftalocianina de hierro(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III)phthalocyaninechloride is a type of phthalocyanine, a class of compounds that are characterized by a highly-conjugated 38 π-electron heterocyclic unit . This compound has been used as an iron catalyst for highly stereoselective C-H amination reactions .
Synthesis Analysis
The synthesis of Iron(III)phthalocyaninechloride involves the interaction between various substituted phthalocyanine iron (II) and phthalocyanine (III) and carbon monoxide gas in DMSO .Molecular Structure Analysis
The molecular structure of Iron(III)phthalocyaninechloride is characterized by a phthalocyanine ring system. The two internal protons on the nitrogen atoms may be replaced by metals, giving phenomena due to overlap between the metal orbitals and the ligand ring-system orbitals .Chemical Reactions Analysis
Iron(III)phthalocyaninechloride has been observed to interact with carbon monoxide gas in DMSO. The equilibrium constant for phthalocyanine iron (III) is 2118 L/mol . It also catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations .Physical And Chemical Properties Analysis
Iron(III)phthalocyaninechloride has a molecular weight of 603.82 g/mol . Its electrochemical properties are significantly influenced by the periphery of the macrocycle, which can lead to an increase or a decrease of their electrochemical activity .Aplicaciones Científicas De Investigación
Catalizador en reacciones químicas
El cloruro de ftalocianina de hierro(III) se utiliza como catalizador en varias reacciones químicas {svg_1}. Por ejemplo, se ha utilizado en la N-alquilación directa selectiva de aminas con alcoholes {svg_2}. En este proceso, el compuesto actúa como catalizador en condiciones sin disolvente bajo irradiación de microondas, lo que lleva a la formación de las correspondientes N-alquilaminas con un rendimiento moderado a alto y una excelente selectividad {svg_3}.
Reacciones de aminación C-H estereoselectivas
Otra aplicación significativa del cloruro de ftalocianina de hierro(III) es en reacciones de aminación C-H altamente estereoselectivas {svg_4}. Este proceso implica la conversión de un enlace carbono-hidrógeno en un enlace carbono-nitrógeno, que es un paso clave en la síntesis de muchos compuestos orgánicos {svg_5}.
Medidas solvatocrómicas
El cloruro de ftalocianina de hierro(III), particularmente cuando se sintetiza con grupos 4-fluorofenoxi periféricos, se ha utilizado en mediciones solvatocrómicas {svg_6}. Estas mediciones se utilizan para estudiar cómo cambia el color de un compuesto químico con la polaridad del solvente {svg_7}.
Síntesis orgánica
El cloruro de ftalocianina de hierro(III) también se utiliza en la síntesis orgánica {svg_8}. Su papel como catalizador puede facilitar varias reacciones, lo que lleva a la formación de compuestos orgánicos complejos {svg_9}.
Aplicaciones industriales
Debido a sus propiedades catalíticas, el cloruro de ftalocianina de hierro(III) tiene posibles aplicaciones industriales {svg_10}. Se puede utilizar en la fabricación de tintes, pigmentos y otros productos químicos {svg_11}.
Investigación y desarrollo
El cloruro de ftalocianina de hierro(III) se utiliza ampliamente en investigación y desarrollo {svg_12}. Sus propiedades únicas lo convierten en una herramienta valiosa en la exploración de nuevas reacciones y procesos químicos {svg_13}.
Mecanismo De Acción
Target of Action
Iron(III) phthalocyanine chloride (FePcCl) is primarily used as a catalyst in various chemical reactions . Its primary target is the reactant molecules in these reactions. The iron center in the compound plays a crucial role in facilitating these reactions .
Mode of Action
FePcCl interacts with its targets through a process known as C-H Amination . This process involves the replacement of a hydrogen atom (H) in a carbon-hydrogen bond (C-H) with an amino group (NH2). FePcCl, acting as a catalyst, facilitates this reaction, leading to the formation of new carbon-nitrogen bonds .
Biochemical Pathways
It’s known that the compound plays a role in the c-h amination process, which is a key step in the synthesis of many organic compounds .
Result of Action
The primary result of FePcCl’s action is the facilitation of chemical reactions, particularly those involving C-H Amination . This leads to the formation of new compounds, which can have various molecular and cellular effects depending on their nature .
Análisis Bioquímico
Biochemical Properties
Iron(III)phthalocyaninechloride has been found to act as a catalyst in highly stereoselective C-H Amination reactions . This suggests that it interacts with enzymes and other biomolecules involved in these reactions.
Cellular Effects
It is known that iron plays a crucial role in various cellular processes, including oxygen transport, DNA synthesis, and energy generation
Molecular Mechanism
It is known to act as a catalyst in C-H Amination reactions, suggesting that it may interact with biomolecules and possibly influence gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Iron(III)phthalocyaninechloride in laboratory settings. It has been suggested that the compound exhibits a strong preference for allylic C-H amination over aziridination, indicating that its effects may change over time .
Metabolic Pathways
Iron is a crucial component of many enzymes and proteins involved in various metabolic pathways , so it is possible that Iron(III)phthalocyaninechloride could interact with these enzymes and proteins.
Propiedades
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQSGNOINFUNFQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20ClFeN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14285-56-4 |
Source


|
| Record name | Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)
